molecular formula C20H17N3O4 B2626431 3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide CAS No. 866156-15-2

3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide

Cat. No.: B2626431
CAS No.: 866156-15-2
M. Wt: 363.373
InChI Key: HWBOXVDIGTURGT-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide involves several steps, including the formation of the oxazole ring and the incorporation of the tricyclic structure. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 3,5-dimethyl-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-1,2-oxazole-4-carboxamide include other oxazole derivatives and tricyclic compounds. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3,5-dimethyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-10-4-6-15-17(8-10)26-16-7-5-13(9-14(16)19(24)22-15)21-20(25)18-11(2)23-27-12(18)3/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBOXVDIGTURGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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